Cas no 888013-29-4 (DL-4-methylPhenylalanine 1,1-dimethylethyl ester)

DL-4-methylPhenylalanine 1,1-dimethylethyl ester is a protected derivative of 4-methylphenylalanine, featuring a tert-butyl ester group that enhances stability and solubility in organic solvents. This compound is particularly useful in peptide synthesis, where the tert-butyl group serves as a protecting moiety for the carboxyl functionality, preventing unwanted side reactions during coupling steps. Its structural modification also improves handling and storage compared to unprotected amino acids. The methyl substitution on the phenyl ring introduces steric and electronic effects, making it valuable for studying structure-activity relationships in medicinal chemistry. This reagent is suitable for applications requiring controlled deprotection under mild acidic conditions.
DL-4-methylPhenylalanine 1,1-dimethylethyl ester structure
888013-29-4 structure
Product Name:DL-4-methylPhenylalanine 1,1-dimethylethyl ester
CAS No:888013-29-4
MF:C14H21NO2
MW:235.32204413414
CID:6368224
PubChem ID:73228669
Update Time:2025-05-27

DL-4-methylPhenylalanine 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • DL-4-methylPhenylalanine 1,1-dimethylethyl ester
    • Phenylalanine, 4-methyl-, 1,1-dimethylethyl ester
    • SCHEMBL17978113
    • 888013-29-4
    • tert-butyl 2-amino-3-(4-methylphenyl)propanoate
    • EN300-6510235
    • AKOS021547017
    • Inchi: 1S/C14H21NO2/c1-10-5-7-11(8-6-10)9-12(15)13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1
    • InChI Key: FNWRKKNMDIEZIT-LBPRGKRZSA-N
    • SMILES: C(OC(C)(C)C)(=O)[C@H](CC1=CC=C(C)C=C1)N

Computed Properties

  • Exact Mass: 235.157228913g/mol
  • Monoisotopic Mass: 235.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.029±0.06 g/cm3(Predicted)
  • Boiling Point: 322.0±27.0 °C(Predicted)
  • pka: 7.21±0.33(Predicted)

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DL-4-methylPhenylalanine 1,1-dimethylethyl ester Related Literature

Additional information on DL-4-methylPhenylalanine 1,1-dimethylethyl ester

Comprehensive Overview of DL-4-methylPhenylalanine 1,1-dimethylethyl ester (CAS No. 888013-29-4)

DL-4-methylPhenylalanine 1,1-dimethylethyl ester (CAS No. 888013-29-4) is a specialized organic compound widely utilized in pharmaceutical research, peptide synthesis, and biochemical applications. This ester derivative of 4-methylphenylalanine is particularly valued for its role in protecting amino acid functionalities during complex chemical reactions. The compound's unique structure, featuring a dimethylethyl ester group, enhances its stability and solubility, making it a preferred choice for researchers focusing on drug development and protein engineering.

In recent years, the demand for DL-4-methylPhenylalanine derivatives has surged due to their applications in peptide-based therapeutics and biocatalysis. With the rise of personalized medicine and targeted drug delivery systems, compounds like CAS No. 888013-29-4 are gaining attention for their ability to modify peptide backbones without compromising biological activity. Researchers are also exploring its potential in enzyme inhibition studies and proteomics research, aligning with the growing interest in precision medicine and AI-driven drug discovery.

The synthesis of DL-4-methylPhenylalanine 1,1-dimethylethyl ester involves meticulous control of reaction conditions to ensure high purity and yield. Its tert-butyl ester group provides steric hindrance, which is critical for selective deprotection in multi-step synthesis. This feature is particularly relevant in the context of green chemistry, where minimizing waste and optimizing reaction efficiency are paramount. Laboratories worldwide are adopting this compound to streamline workflows in solid-phase peptide synthesis (SPPS), a technique dominating modern peptide production.

From an analytical perspective, CAS No. 888013-29-4 exhibits distinct chromatographic properties that facilitate its identification via HPLC and mass spectrometry. These characteristics are essential for quality control in pharmaceutical manufacturing, where regulatory compliance demands rigorous impurity profiling. The compound's compatibility with high-throughput screening platforms further underscores its utility in contemporary drug discovery pipelines, addressing the industry's need for scalable solutions.

Beyond pharmaceuticals, DL-4-methylPhenylalanine 1,1-dimethylethyl ester finds niche applications in material science, particularly in designing amino acid-functionalized polymers for biomedical devices. Its hydrophobic dimethylethyl moiety contributes to tunable material properties, resonating with advancements in smart biomaterials and tissue engineering. This interdisciplinary relevance positions the compound at the intersection of chemistry and biotechnology, two fields driving innovations in sustainable healthcare solutions.

As the scientific community prioritizes structure-activity relationship (SAR) studies, the role of CAS No. 888013-29-4 in elucidating molecular interactions continues to expand. Its incorporation into peptide mimetics exemplifies how subtle structural modifications can enhance drug bioavailability—a hot topic in oral peptide drug development. Furthermore, the compound's stability under physiological conditions makes it a candidate for prodrug formulations, addressing challenges in drug delivery across biological barriers.

In conclusion, DL-4-methylPhenylalanine 1,1-dimethylethyl ester represents a versatile building block in synthetic chemistry and life sciences. Its alignment with cutting-edge research trends—from computational drug design to biodegradable materials—ensures sustained relevance in an evolving scientific landscape. For researchers seeking reliable reagents to push boundaries in molecular innovation, this compound offers both functional diversity and methodological robustness.

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